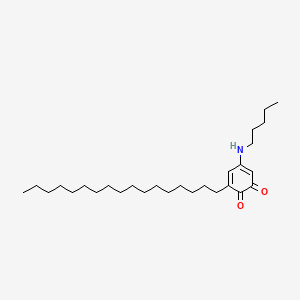
3,5-Cyclohexadiene-1,2-dione, 3-heptadecyl-5-(pentylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Cyclohexadiene-1,2-dione, 3-heptadecyl-5-(pentylamino)- is a complex organic compound with a unique structure that includes a cyclohexadiene ring substituted with heptadecyl and pentylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Cyclohexadiene-1,2-dione, 3-heptadecyl-5-(pentylamino)- typically involves multi-step organic reactionsCommon reagents used in these reactions include alkyl halides, amines, and catalysts to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Cyclohexadiene-1,2-dione, 3-heptadecyl-5-(pentylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the dione to diols.
Substitution: The heptadecyl and pentylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and amines, along with catalysts, are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexadiene derivatives, quinones, and diols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,5-Cyclohexadiene-1,2-dione, 3-heptadecyl-5-(pentylamino)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Cyclohexadiene-1,2-dione, 3-heptadecyl-5-(pentylamino)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,5-Cyclohexadiene-1,2-dione, 3,5-bis(1,1-dimethylethyl)-: Similar structure but different substituents.
1,3-Cyclohexanedione, 5,5-dimethyl-: Another cyclohexadiene derivative with different functional groups.
Uniqueness
3,5-Cyclohexadiene-1,2-dione, 3-heptadecyl-5-(pentylamino)- is unique due to its specific heptadecyl and pentylamino substitutions, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
75776-35-1 |
|---|---|
Molecular Formula |
C28H49NO2 |
Molecular Weight |
431.7 g/mol |
IUPAC Name |
3-heptadecyl-5-(pentylamino)cyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C28H49NO2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21-25-23-26(24-27(30)28(25)31)29-22-20-6-4-2/h23-24,29H,3-22H2,1-2H3 |
InChI Key |
HSVBBCAOVOWXMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=CC(=CC(=O)C1=O)NCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


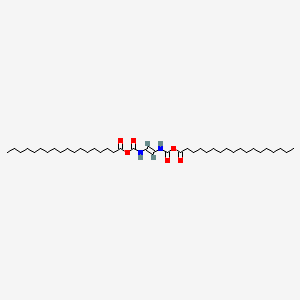

![1-[(But-3-en-2-yl)sulfanyl]naphthalene](/img/structure/B14451053.png)
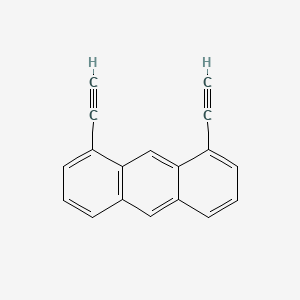

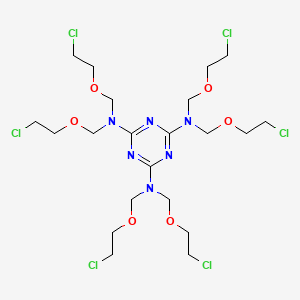
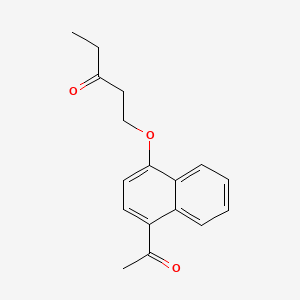
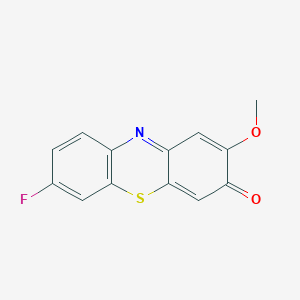
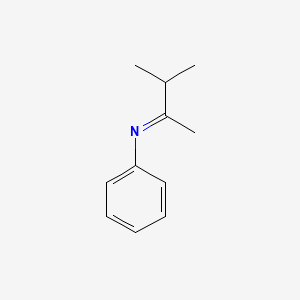
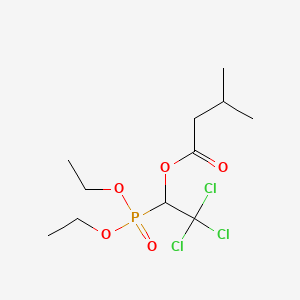
![(3R)-3-[(Oxan-2-yl)oxy]butan-1-ol](/img/structure/B14451117.png)
![3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline](/img/structure/B14451124.png)
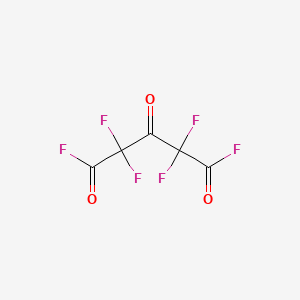
![2,5-Bis[4-(hexyloxy)phenyl]-1,3,4-oxadiazole](/img/structure/B14451132.png)
